molecular formula C16H14BrNO4S B2923699 2-bromo-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide CAS No. 2309797-25-7

2-bromo-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2923699
CAS No.: 2309797-25-7
M. Wt: 396.26
InChI Key: YKJMFTNEXFIISQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It features a bromine atom, a benzenesulfonamide group, and two furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

    Sulfonamidation: The brominated benzene is then reacted with a sulfonamide derivative to introduce the sulfonamide group. This step often requires a base such as sodium hydroxide (NaOH) to facilitate the reaction.

    Furan Ring Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-bromo-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide involves its interaction with biological targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the furan rings may interact with cellular components to exert biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide is unique due to the presence of two furan rings, which can enhance its reactivity and potential biological activity compared to similar compounds with only one furan ring.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-bromobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4S/c17-13-5-1-2-8-16(13)23(19,20)18-11-12(14-6-3-9-21-14)15-7-4-10-22-15/h1-10,12,18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJMFTNEXFIISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.